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Compound of Interest

Compound Name:
(4-(Trifluoromethyl)pyridin-2-

yl)methanol

Cat. No.: B155269 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological significance of (4-(Trifluoromethyl)pyridin-2-yl)methanol, a
fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug

development.

Chemical Identity and Properties
(4-(Trifluoromethyl)pyridin-2-yl)methanol is a heterocyclic alcohol containing a pyridine ring

substituted with a trifluoromethyl group. The trifluoromethyl group, a strong electron-

withdrawing moiety, significantly influences the electronic properties of the pyridine ring, which

can enhance the molecule's biological activity and metabolic stability.[1][2][3]

Table 1: IUPAC Name and Synonyms
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Identifier Type Value

Preferred IUPAC Name [4-(Trifluoromethyl)pyridin-2-yl]methanol[4]

Systematic IUPAC Name (4-(Trifluoromethyl)pyridin-2-yl)methanol

Other Names & Synonyms 4-(Trifluoromethyl)-2-pyridinemethanol[4]

2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine

[4-(Trifluoromethyl)-2-pyridinyl]methanol

4-TRIFLUOROMETHYL-PYRIDINE-2-

METHANOL

Table 2: Physicochemical Data

Property Value

CAS Number 131747-46-1[4]

Molecular Formula C₇H₆F₃NO[4]

Molecular Weight 177.126 g/mol [4]

SMILES OCc1cc(ccn1)C(F)(F)F[4]

InChIKey YVAZEWPUHFIBPP-UHFFFAOYSA-N[4]

Synthesis of Trifluoromethylpyridines: An Overview
While a specific, detailed experimental protocol for the synthesis of (4-
(Trifluoromethyl)pyridin-2-yl)methanol is not readily available in the public domain, several

general strategies are employed for the synthesis of trifluoromethylpyridine (TFMP) derivatives.

[5] These methods are crucial for accessing a wide range of TFMP building blocks for drug

discovery and agrochemical research.

Key Synthetic Approaches:

Chlorine/Fluorine Exchange: This is a common industrial method that often starts from

picoline (methylpyridine). The methyl group is first chlorinated to a trichloromethyl group,
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which is then converted to the trifluoromethyl group via a halogen exchange reaction using a

fluorinating agent like hydrogen fluoride.[5]

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring

from acyclic precursors that already contain the trifluoromethyl group. Common building

blocks for this method include ethyl 4,4,4-trifluoroacetoacetate.[6] These reactions offer a

versatile route to various substituted trifluoromethylpyridines.

Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl

group onto a pre-existing pyridine ring. This can be achieved using various

trifluoromethylating reagents.

A Chinese patent describes a method for synthesizing 4-trifluoromethylpyridine compounds

using 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a starting material, which reacts with

a metal reagent and a 2-halogenoalkyl nitrile to form an intermediate that is then cyclized to the

desired pyridine derivative.[7]

Potential Biological Significance and Signaling
Pathways
Derivatives of (pyridin-2-yl)methanol and other trifluoromethylpyridines have shown significant

potential in drug discovery, acting on various biological targets. The trifluoromethyl group often

enhances properties like metabolic stability, lipophilicity, and binding affinity to target proteins.

[3]

Derivatives of (pyridin-2-yl)methanol have been investigated as antagonists of the Transient

Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a calcium-permeable cation channel

highly expressed in skin keratinocytes and is implicated in pain sensation, inflammation, and

skin disorders.[8] Antagonizing this channel is a promising strategy for developing novel

therapeutics for these conditions.

The activation of TRPV3 leads to an influx of calcium ions (Ca²⁺), which can trigger a cascade

of downstream signaling events. One such pathway involves the activation of Ca²⁺/Calmodulin-

dependent protein kinase II (CaMKII), leading to the release of Transforming Growth Factor-

alpha (TGFα). TGFα then activates the Epidermal Growth Factor Receptor (EGFR), which in
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turn can activate the PI3K/NF-κB signaling pathway, ultimately promoting keratinocyte

proliferation.[8]

Potential TRPV3 Signaling Pathway in Keratinocytes
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Potential role of (4-(Trifluoromethyl)pyridin-2-yl)methanol derivatives in TRPV3 signaling.

Other trifluoromethylpyridine derivatives have been identified as inhibitors of Lysyl Oxidase-

Like 2 (LOXL2), a copper-dependent amine oxidase. LOXL2 plays a crucial role in the cross-

linking of collagen and elastin in the extracellular matrix (ECM).[9] Upregulation of LOXL2 is

associated with fibrosis and cancer progression, making it an attractive therapeutic target.[1][9]

LOXL2 can promote tumor progression and metastasis through various mechanisms, including

the activation of signaling pathways like the FAK/Akt pathway.[9][10][11] Inhibition of LOXL2

can therefore disrupt these pathological processes.
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Potential LOXL2 Signaling Pathway in Cancer
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Potential role of (4-(Trifluoromethyl)pyridin-2-yl)methanol derivatives in LOXL2 signaling.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b155269?utm_src=pdf-body-img
https://www.benchchem.com/product/b155269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
(4-(Trifluoromethyl)pyridin-2-yl)methanol represents a valuable chemical scaffold for the

development of novel therapeutic agents. Its trifluoromethyl-substituted pyridine core imparts

desirable physicochemical properties for drug design. The demonstrated activity of related

compounds as modulators of key signaling pathways, such as those involving TRPV3 and

LOXL2, highlights the potential of this and similar molecules in addressing a range of diseases,

including chronic pain, skin disorders, fibrosis, and cancer. Further research into the synthesis

and biological evaluation of derivatives of (4-(Trifluoromethyl)pyridin-2-yl)methanol is
warranted to fully explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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